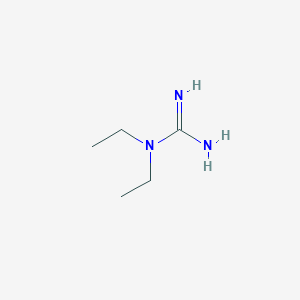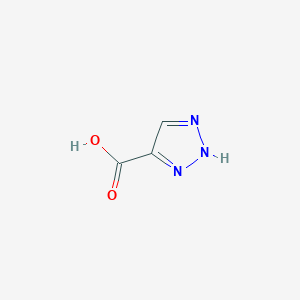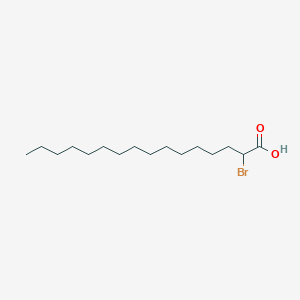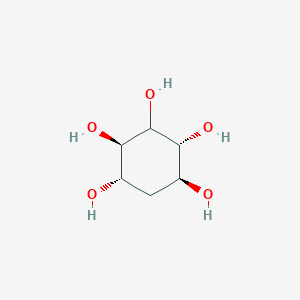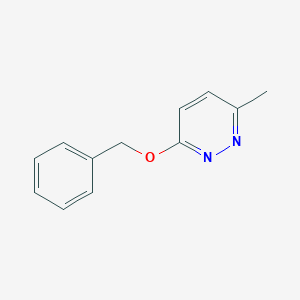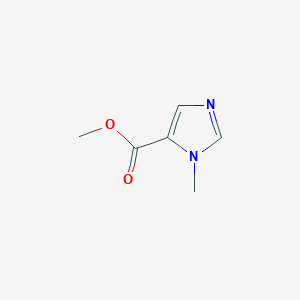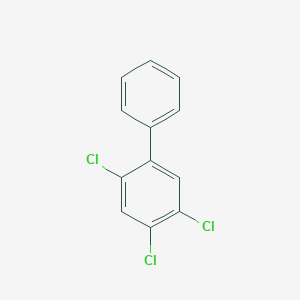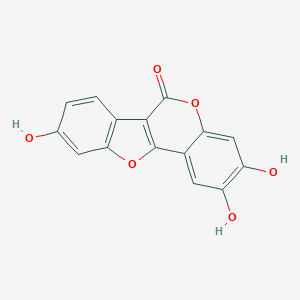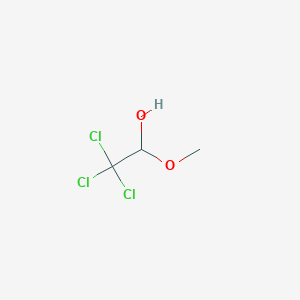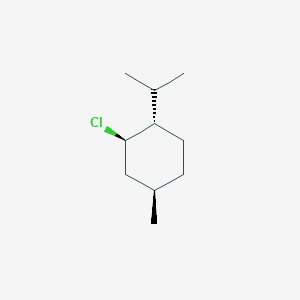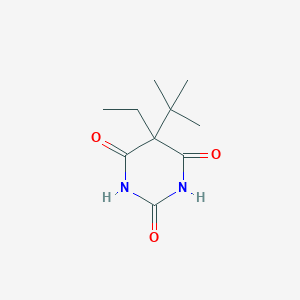
5-(1,1-Dimethylethyl)-5-ethylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1-Dimethylethyl)-5-ethylbarbituric acid, also known as pentobarbital, is a barbiturate drug that has been used for various purposes in the field of scientific research. It is a central nervous system depressant that acts as a sedative, hypnotic, and anticonvulsant. Pentobarbital has been used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism Of Action
Pentobarbital acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. By binding to specific sites on the receptor, 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl enhances the effects of GABA, leading to increased inhibition of neuronal activity and a decrease in the activity of the central nervous system.
Biochemical And Physiological Effects
Pentobarbital has a range of biochemical and physiological effects, including sedation, hypnosis, anticonvulsant activity, and respiratory depression. It also has the potential to cause dependence and addiction, as well as other adverse effects such as cognitive impairment, memory loss, and respiratory failure.
Advantages And Limitations For Lab Experiments
Pentobarbital has several advantages for use in laboratory experiments. It is a potent and reliable central nervous system depressant that can be used to induce sedation and anesthesia in animal models. It also has a well-characterized mechanism of action, making it a useful tool for studying the molecular mechanisms underlying sleep and wakefulness. However, 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl also has several limitations, including its potential for abuse and addiction, as well as its narrow therapeutic index and potential for adverse effects.
Future Directions
There are several future directions for research on 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl and its potential therapeutic applications. One area of interest is the use of 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl as an anticonvulsant in the treatment of epilepsy. Other potential applications include the use of 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl as a sedative or anesthetic in clinical settings, as well as the development of new drugs that target the GABA-A receptor and its associated signaling pathways.
In conclusion, 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl is a barbiturate drug that has been widely used in scientific research to study its effects on the central nervous system. It has a well-characterized mechanism of action and has been used as a sedative, hypnotic, and anticonvulsant in animal studies. While 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl has several advantages for use in laboratory experiments, it also has several limitations and potential adverse effects. Future research on 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl may lead to the development of new therapeutic applications and drugs targeting the GABA-A receptor.
Synthesis Methods
Pentobarbital can be synthesized through a multi-step process involving the reaction of malonic acid with urea, followed by the addition of ethyl iodide and tert-butyl alcohol. The resulting compound is then converted into 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl through a series of chemical reactions.
Scientific Research Applications
Pentobarbital has been widely used in scientific research to study its effects on the central nervous system. It has been used as a sedative and anesthetic in animal studies, as well as a tool for studying the molecular mechanisms underlying sleep and wakefulness. Pentobarbital has also been used in studies of epilepsy, anxiety, and depression.
properties
CAS RN |
15379-32-5 |
|---|---|
Product Name |
5-(1,1-Dimethylethyl)-5-ethylbarbituric acid |
Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-5-10(9(2,3)4)6(13)11-8(15)12-7(10)14/h5H2,1-4H3,(H2,11,12,13,14,15) |
InChI Key |
DKRAUVNSWYTDCB-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)C(C)(C)C |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C(C)(C)C |
Other CAS RN |
15379-32-5 |
synonyms |
5-(1,1-Dimethylethyl)-5-ethylbarbituric acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



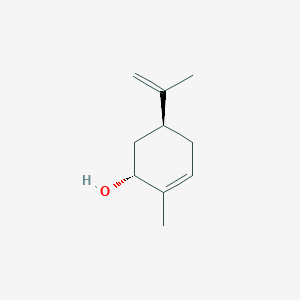
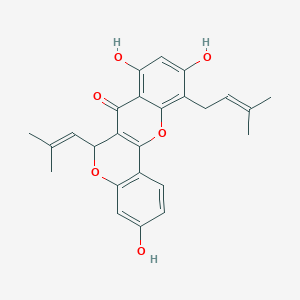
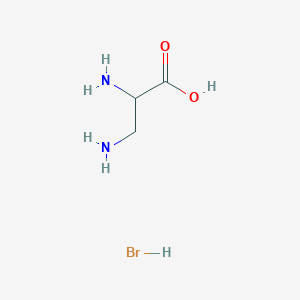
![Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-](/img/structure/B97327.png)
